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molecular formula C10H18O2 B8679293 (1-Methyl-cyclohexyl)-acetic acid methyl ester

(1-Methyl-cyclohexyl)-acetic acid methyl ester

Cat. No. B8679293
M. Wt: 170.25 g/mol
InChI Key: MXZBVGIZFAAUQA-UHFFFAOYSA-N
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Patent
US08354444B2

Procedure details

Step B To a suspension of CuI (7.61 g, 40 mmol) in anhydrous ethyl ether (20 mL) at 0° C. was added an ethyl ether solution (1.6 M) of MeLi (50 mL, 80 mmol) The reaction mixture was stirred at 0° C. for 10 min. The solvent was evaporated under reduced pressure, then dichloromethane (20 mL) was added under nitrogen at 0° C. The mixture was stirred for 5 min. The solvent was evaporated again. To the residue was added dichlormethane (20 mL), and the temperature of the mixture was lowered to −78° C. To the mixture was added chlorotrimethylsilane (4.3 g, 40 mmol) and a dichloromethane solution (20 mL) of cyclohexylidene-acetic acid methyl ester (3.1 g, 20 mmol). The reaction mixture was allowed to slowly warmed to 0° C. and stirred for 1 h. Aqueous saturated NH4Cl solution was added to quench the reaction. The mixture was extracted with ethyl ether twice. The organic layers were combined, dried over MgSO4, concentrated. The residue was purified by chromatography (EtOAc:hexanes=1:5) to give (1-methyl-cyclohexyl)-acetic acid methyl ester as a colorless oil (3.3 g, 97%).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
CuI
Quantity
7.61 g
Type
catalyst
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Li][CH3:2].Cl[Si](C)(C)C.[CH3:8][O:9][C:10](=[O:18])[CH:11]=[C:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.[NH4+].[Cl-]>C(OCC)C.[Cu]I.ClCCl>[CH3:8][O:9][C:10](=[O:18])[CH2:11][C:12]1([CH3:2])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1 |f:3.4|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
COC(C=C1CCCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Name
CuI
Quantity
7.61 g
Type
catalyst
Smiles
[Cu]I
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
[Li]C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
dichloromethane (20 mL) was added under nitrogen at 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated again
ADDITION
Type
ADDITION
Details
To the residue was added dichlormethane (20 mL)
CUSTOM
Type
CUSTOM
Details
was lowered to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warmed to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl ether twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (EtOAc:hexanes=1:5)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(CC1(CCCCC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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